

The Role of SAHM1 in T-Cell Acute Lymphoblastic Leukemia: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

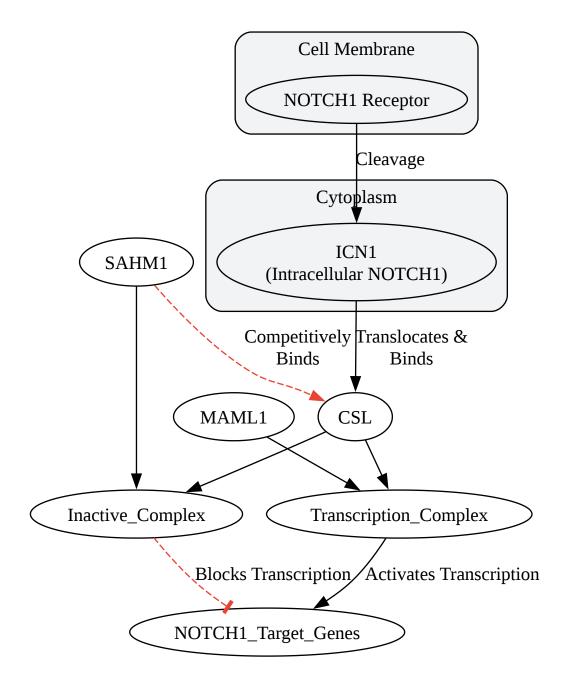
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes. A significant driver of this disease is the aberrant activation of the NOTCH1 signaling pathway, which is mutated in over 60% of T-ALL cases.[1] This has made the NOTCH1 pathway a prime target for therapeutic intervention. One such therapeutic strategy involves the use of **SAHM1**, a synthetic, cell-permeable, stabilized α-helical peptide designed to directly inhibit the NOTCH1 transcriptional complex. This technical guide provides an in-depth overview of the role of **SAHM1** in T-ALL, including its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.

Mechanism of Action of SAHM1

SAHM1 is a stapled α -helical peptide that functions as a direct antagonist of the NOTCH1 transcriptional machinery.[2] In canonical NOTCH1 signaling, the intracellular domain of NOTCH1 (ICN1) translocates to the nucleus and forms a ternary complex with the DNA-binding protein CSL (CBF1/RBP-J κ) and the coactivator Mastermind-like 1 (MAML1). This complex is essential for the transcription of NOTCH1 target genes that promote cell proliferation and survival.



SAHM1 is designed to mimic the α-helical structure of a key binding domain in MAML1.[3] By doing so, **SAHM1** competitively binds to the ICN1-CSL complex, effectively preventing the recruitment of endogenous MAML1.[3][4] This disruption of the active transcriptional complex leads to the genome-wide suppression of NOTCH-activated genes, including critical oncogenes in T-ALL such as HES1, MYC, and DTX1.[2]



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Preclinical Efficacy of SAHM1 in T-ALL



The anti-leukemic effects of **SAHM1** have been demonstrated in both in vitro and in vivo models of T-ALL.

In Vitro Studies

Treatment of various human T-ALL cell lines with **SAHM1** has shown potent and specific anti-proliferative effects.[2]

Cell Line	SAHM1 Concentration	Effect on Proliferation	Induction of Apoptosis	Reference
KOPT-K1	20 μΜ	Significant reduction	Yes	[1]
HPB-ALL	20 μΜ	Significant reduction	Yes	[1]
CUTLL1	15 μΜ	Marked reduction	Not specified	[3]
SUPT1	15 μΜ	Marked reduction	Not specified	[3]
TALL-1	15 μΜ	Marked reduction	Not specified	[3]
DND-41	15 μΜ	Marked reduction	Not specified	[3]
JURKAT (PTEN- null)	Not specified	No significant effect	No	[2][3]
MOLT-4 (PTEN- null)	Not specified	No significant effect	No	[3]

In Vivo Studies

A murine model of NOTCH1-driven T-ALL was utilized to evaluate the in vivo efficacy of **SAHM1**.[3]



Treatment Group	Dosage	Reduction in Spleen Weight (vs. Vehicle)	Reduction in Circulating Leukemic Cells (vs. Vehicle)	Reference
SAHM1	5 μM (ex vivo)	Statistically significant (P = 0.001)	100-fold reduction (P = 0.0026)	[3]
SAHM1	30 mg/kg twice daily	Not specified	Significant reduction in tumor burden (P = 0.02)	[5]
SAHM1	35 mg/kg once daily	Not specified	Not statistically significant (P = 0.17)	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of **SAHM1**.

Cell Proliferation Assay

This assay is used to assess the effect of **SAHM1** on the growth of T-ALL cell lines.

- Cell Culture: Human T-ALL cell lines (e.g., KOPT-K1, HPB-ALL, CUTLL1, SUPT1, TALL-1, DND-41) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Treatment: Cells are seeded in 96-well plates and treated with SAHM1 (e.g., at a final concentration of 15 μM or 20 μM), a control peptide (SAHM1-D1), a known NOTCH inhibitor



(e.g., 15 μM DAPT), or vehicle (DMSO).

- Incubation: Cells are incubated for specified time points (e.g., 3 and 6 days).
- Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTT or XTT assay, or by cell counting using a hemocytometer or an automated cell counter.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the induction of apoptosis in T-ALL cells following **SAHM1** treatment.

Protocol:

- Cell Treatment: T-ALL cells are treated with SAHM1, control peptide, or vehicle as described
 in the cell proliferation assay.
- Reagent Preparation: The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions (Promega).
- Assay Procedure: An equal volume of the Caspase-Glo® 3/7 reagent is added to the cell suspension in each well of a 96-well plate.
- Incubation: The plate is incubated at room temperature for 1-2 hours.
- Luminescence Measurement: Luminescence, which is proportional to caspase-3 and -7 activity, is measured using a luminometer.

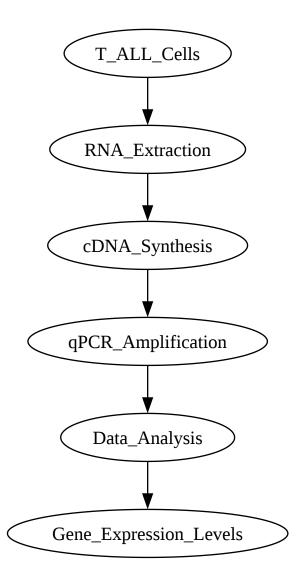
Quantitative Real-Time PCR (gRT-PCR)

This technique is used to measure the expression levels of NOTCH1 target genes.

- RNA Extraction: Total RNA is extracted from treated and untreated T-ALL cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
- Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).



- qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probes for the target genes (HES1, MYC, DTX1) and a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis: The relative gene expression is calculated using the $\Delta\Delta$ Ct method.



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In Vivo T-ALL Mouse Model

This model is essential for evaluating the therapeutic potential of **SAHM1** in a living organism.



Model Generation:

- Hematopoietic stem and progenitor cells are isolated from the bone marrow of C57BL/6 mice.
- These cells are retrovirally transduced with a vector expressing a constitutively active form of human NOTCH1 (e.g., L1601PΔP) and a reporter gene such as Green Fluorescent Protein (GFP).
- The transduced cells are then transplanted into lethally irradiated recipient mice.
- **SAHM1** Treatment: Once the leukemia is established (monitored by bioluminescence imaging or peripheral blood analysis), mice are treated with **SAHM1** (e.g., 30 mg/kg twice daily via intraperitoneal injection) or vehicle.
- Monitoring and Analysis:
 - Leukemia progression is monitored by bioluminescence imaging (for luciferase-expressing leukemic cells) and by quantifying the percentage of GFP-positive cells in the peripheral blood via flow cytometry.
 - At the end of the study, mice are euthanized, and spleens are weighed to assess tumor burden.
 - Bone marrow and spleen tissues can be collected for immunohistochemical analysis.

Immunohistochemistry for GFP

This technique is used to visualize the infiltration of leukemic cells in tissues.

- Tissue Preparation: Bone marrow and spleen tissues from the mouse model are fixed in formalin and embedded in paraffin.
- Sectioning: Thin sections (e.g., 5 μm) are cut from the paraffin blocks and mounted on slides.



- Antigen Retrieval: The slides are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., by heating in a citrate buffer).
- Staining:
 - The sections are incubated with a primary antibody against GFP.
 - This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
 - A chromogenic substrate is then added to produce a colored precipitate at the site of the antigen.
- Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then mounted for microscopy.

Conclusion

SAHM1 represents a promising therapeutic agent for T-ALL by directly targeting the core of the oncogenic NOTCH1 signaling pathway. Its ability to disrupt the formation of the active transcriptional complex leads to the suppression of key leukemogenic genes, resulting in reduced cell proliferation and induction of apoptosis in T-ALL cells. The preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the further development of **SAHM1** and similar targeted therapies for the treatment of T-ALL. This technical overview serves as a comprehensive resource for researchers and drug development professionals working to advance novel treatments for this aggressive leukemia.

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